REACTION_CXSMILES
|
[H-].[Na+].C(OC(N1CCC(O)CC1)=O)(C)(C)C.[Cl:17]C1N=CC=CN=1.C(OC([N:31]1[CH2:36][CH2:35][CH:34]([O:37][C:38]2[N:43]=[CH:42][CH:41]=[CH:40][N:39]=2)[CH2:33][CH2:32]1)=O)(C)(C)C.Cl>CS(C)=O.O1CCCC1>[N:39]1[CH:40]=[CH:41][CH:42]=[N:43][C:38]=1[O:37][CH:34]1[CH2:35][CH2:36][NH:31][CH2:32][CH2:33]1.[ClH:17] |f:0.1,8.9|
|
Name
|
|
Quantity
|
0.232 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)O
|
Name
|
|
Quantity
|
0.666 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=N1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)OC1=NC=CC=N1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 1 day
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction
|
Reaction Time |
1 d |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(N=CC=C1)OC1CCNCC1.Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |